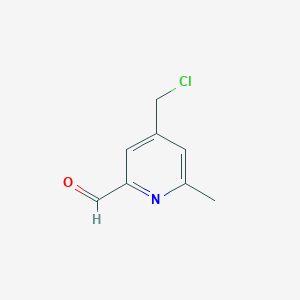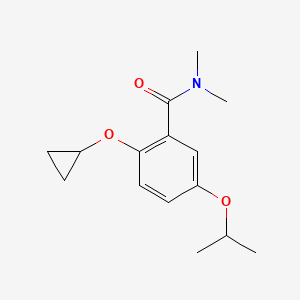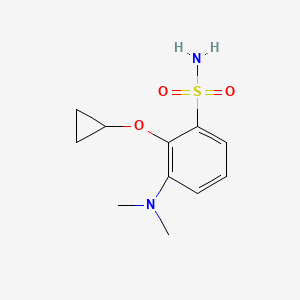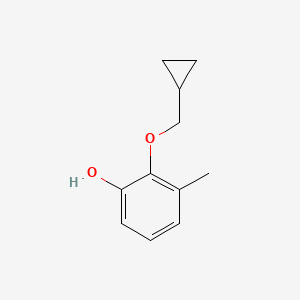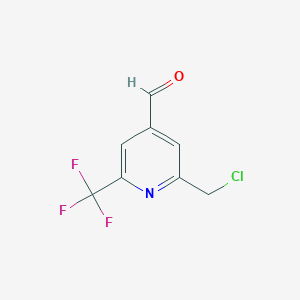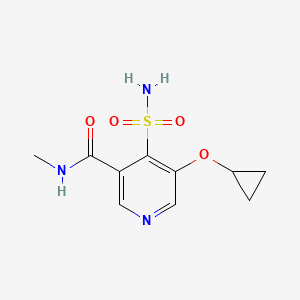
1-Tert-butoxy-3-cyclopropoxy-5-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butoxy-3-cyclopropoxy-5-isopropylbenzene is an organic compound with the molecular formula C16H24O2. It is a benzene derivative with tert-butoxy, cyclopropoxy, and isopropyl substituents. This compound is primarily used in research settings and has various applications in organic synthesis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butoxy-3-cyclopropoxy-5-isopropylbenzene typically involves the alkylation of a benzene derivative with tert-butyl, cyclopropyl, and isopropyl groups. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride, cyclopropyl chloride, and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxy groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
1-Tert-butoxy-3-cyclopropoxy-5-isopropylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Halides, amines, solvents like dichloromethane (DCM) or tetrahydrofuran (THF), room temperature or reflux conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
1-Tert-butoxy-3-cyclopropoxy-5-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-tert-butoxy-3-cyclopropoxy-5-isopropylbenzene involves its interaction with molecular targets through its functional groups. The tert-butoxy and cyclopropoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the isopropyl group can enhance the compound’s lipophilicity. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Tert-butoxy-2-cyclopropoxy-3-isopropylbenzene: Similar structure but with different substitution pattern on the benzene ring.
1-Tert-butoxy-4-cyclopropoxy-2-isopropylbenzene: Another isomer with different positions of substituents.
Uniqueness
1-Tert-butoxy-3-cyclopropoxy-5-isopropylbenzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The presence of both tert-butoxy and cyclopropoxy groups provides a combination of steric hindrance and electronic effects, making it a valuable compound for studying structure-activity relationships in organic and medicinal chemistry .
Propriétés
Formule moléculaire |
C16H24O2 |
|---|---|
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
1-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]-5-propan-2-ylbenzene |
InChI |
InChI=1S/C16H24O2/c1-11(2)12-8-14(17-13-6-7-13)10-15(9-12)18-16(3,4)5/h8-11,13H,6-7H2,1-5H3 |
Clé InChI |
ADFIKPQJHJPPQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1)OC(C)(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






